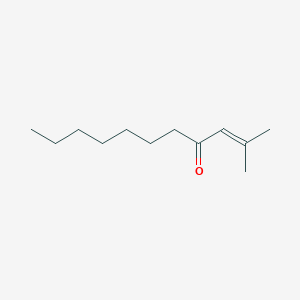
2-Methyl-2-undecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-undecen-4-one is an organic compound with the molecular formula C12H22O It is a ketone with a double bond and a methyl group attached to the second carbon of the undecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-undecen-4-one can be achieved through several methods. One common approach involves the reaction of 10-Undecen-1-ol with triethylamine in dry tetrahydrofuran (THF) to form an intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-undecen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-2-undecen-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-undecen-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-undecene
- 2-Methylundecane
- 3-Undecen-2-one
Uniqueness
2-Methyl-2-undecen-4-one is unique due to its specific structure, which includes a ketone group and a double bond
Propriétés
Numéro CAS |
62485-86-3 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2-methylundec-2-en-4-one |
InChI |
InChI=1S/C12H22O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h10H,4-9H2,1-3H3 |
Clé InChI |
JRRUNFIEUJRQEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
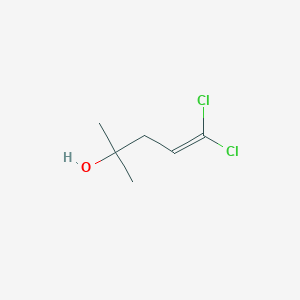

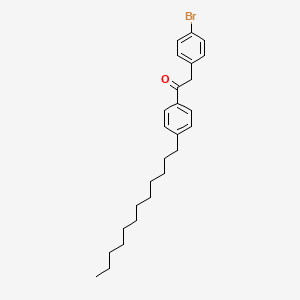
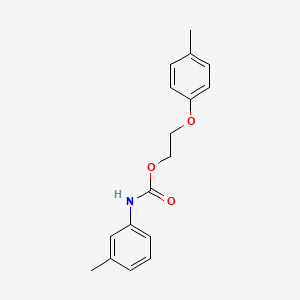

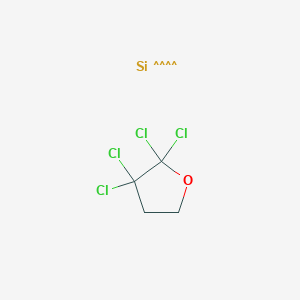
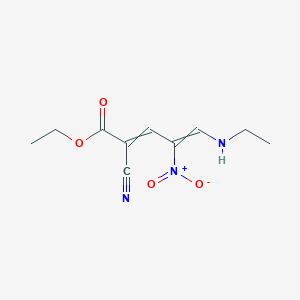

![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

